molecular formula C11H11N3OS B8500933 1-Benzothiazol-6-yl-4-methyl-imidazolidin-2-one

1-Benzothiazol-6-yl-4-methyl-imidazolidin-2-one

Cat. No. B8500933
M. Wt: 233.29 g/mol
InChI Key: OMYPWNYFRGAFIT-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid (I-167a: 500 mg, 2.118 mmol) was refluxed with triethylamine (1 mL, 6.989 mmol), DPPA (1.75 g, 6.35 mmol) and toluene (10 mL) at 120° C. in a sealed tube to afford the crude product. The reaction was monitored by TLC (5% methanol in chloroform). Purification by column chromatography on silica gel (2% methanol in chloroform) afforded 350 mg of the product (71.42% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71.42%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[C:7]([NH:10][CH2:11][CH:12]([CH3:16])C(O)=O)[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.C([N:19]([CH2:22]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:31])=CC=1.C1(C)C=CC=CC=1>C(Cl)(Cl)Cl.CO>[S:1]1[C:5]2[CH:6]=[C:7]([N:10]3[CH2:11][CH:12]([CH3:16])[NH:19][C:22]3=[O:31])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)NCC(C(=O)O)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.75 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% methanol in chloroform)

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)N2C(NC(C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 71.42%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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